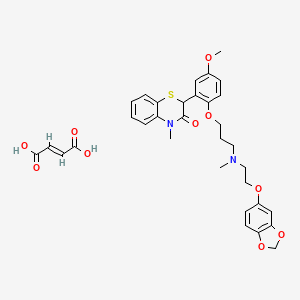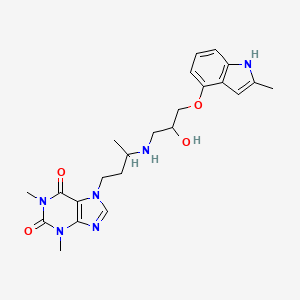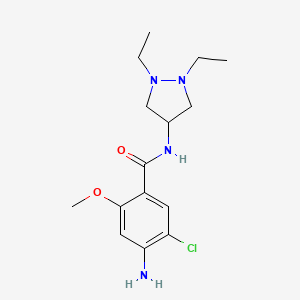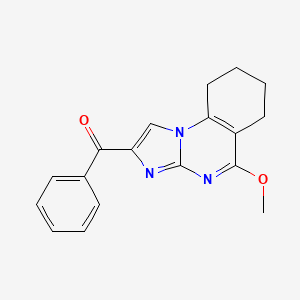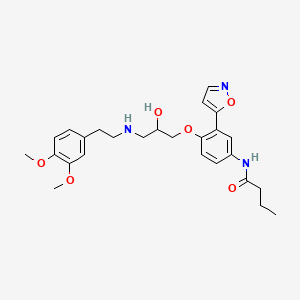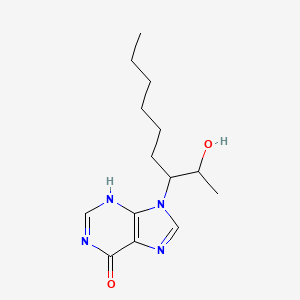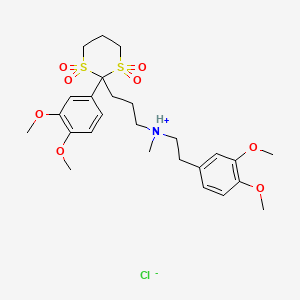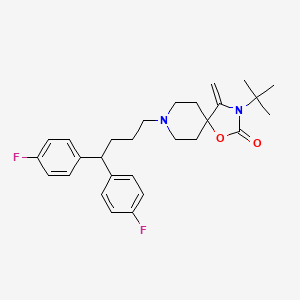
Tiagabina
Descripción general
Descripción
Tiagabina es un compuesto farmacéutico utilizado principalmente como medicamento anticonvulsivo. Es conocido por su eficacia en el tratamiento de las convulsiones parciales en personas con epilepsia. This compound también se usa fuera de etiqueta para el tratamiento de los trastornos de ansiedad y el trastorno de pánico .
Mecanismo De Acción
Tiagabina ejerce sus efectos inhibiendo la recaptación del ácido gamma-aminobutírico (GABA), el principal neurotransmisor inhibitorio del sistema nervioso central. Al bloquear la captación de GABA en las neuronas presinápticas, this compound aumenta la disponibilidad de GABA para la unión a los receptores en las células postsinápticas. Esta acción mejora los efectos inhibitorios del GABA, lo que lleva a una reducción de la excitabilidad neuronal y al control de las convulsiones .
Aplicaciones Científicas De Investigación
Tiagabina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los inhibidores de la recaptación de GABA.
Biología: Se investigó por sus efectos en los sistemas de neurotransmisores y la función neuronal.
Medicina: Se utiliza principalmente como anticonvulsivo y para tratar los trastornos de ansiedad. .
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los trastornos neurológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de tiagabina implica varios pasos, comenzando con la preparación de intermediarios clave. Un método común implica la alquilación del ácido nipecótico con un derivado ditiofeno. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial
En entornos industriales, la producción de clorhidrato de this compound implica un proceso optimizado para garantizar un alto rendimiento y pureza. La ruta de síntesis incluye la preparación de clorhidrato de this compound anhidro utilizando disolventes orgánicos únicos o mixtos. El proceso está diseñado para eliminar los disolventes orgánicos residuales para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
Tiagabina experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxo.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos de tiofeno o en el anillo de piperidina.
Reactivos y condiciones comunes
Oxidación: Reactivos como la N-bromosuccinimida (NBS) se utilizan para las reacciones de oxidación.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio.
Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxo, formas reducidas de this compound y derivados sustituidos con grupos funcionales modificados .
Comparación Con Compuestos Similares
Compuestos similares
Vigabatrina: Otro anticonvulsivo GABAérgico que inhibe la GABA transaminasa.
Gabapentina: Un análogo de GABA utilizado para tratar las convulsiones y el dolor neuropático.
Pregabalina: Similar a la gabapentina, se utiliza para la epilepsia y los trastornos de ansiedad.
Singularidad de Tiagabina
This compound es única en su inhibición selectiva de la recaptación de GABA, lo que la distingue de otros anticonvulsivos que pueden tener mecanismos de acción más amplios. Su especificidad por los sitios de recaptación de GABA la hace particularmente eficaz para mejorar la inhibición GABAérgica sin afectar otros sistemas de neurotransmisores .
Propiedades
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJUNZJWGZTSKL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023663 | |
| Record name | Tiagabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tiagabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.11e-02 g/L | |
| Record name | Tiagabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Though the exact mechanism by which Tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor., Although the precise mechanism of action of tiagabine is unknown, the drug enhances inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). Tiagabine increases the amount of GABA available in extracellular spaces of the globus pallidus, ventral pallidum, and substantia nigra, suggesting a GABA-mediated anticonvulsant mechanism of action (i.e., inhibition of neural impulse propagations that contribute to seizures). Tiagabine inhibits presynaptic neuronal and glial GABA reuptake, and increases the amount of GABA available for postsynaptic receptor binding. The drug does not stimulate GABA release, and does not have activity at other receptor binding and uptake sites at concentrations that inhibit the uptake of GABA. Tiagabine selectively blocks presynaptic GABA uptake by binding reversibly and saturably to recognition sites associated with GABA transporter protein in neuronal and glial membranes., In vitro binding studies indicate that tiagabine does not inhibit substantially the uptake of dopamine, norepinephrine, serotonin, glutamate, or choline, and does not bind substantially to dopamine D1 or D2; cholinergic muscarinic; serotonergic type 1A, type 2, or type 3 (5HT1A, 5HT2, or 5HT3, respectively); alpha1- or alpha2-adrenergic; beta1- or beta2-adrenergic; histamine H2 or H3; adenosine A1 or A2; opiate mu or kappa1; glutamate N-methyl-d- aspartate (NMDA); or GABAA receptors. Also, tiagabine has little or no affinity for sodium or calcium channels. Tiagabine binds to histamine H1, serotonergic type 1B (5HT1B), benzodiazepine, and chloride channel receptors at concentrations 20-400 times those that inhibit the uptake of GABA. | |
| Record name | Tiagabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TIAGABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
115103-54-3 | |
| Record name | Tiagabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115103-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiagabine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiagabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiagabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIAGABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80I64HMNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIAGABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tiagabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tiagabine exerts its therapeutic effect by selectively inhibiting the reuptake of gamma-aminobutyric acid (GABA) into neurons and glia. [, , , , , ] This inhibition leads to increased levels of GABA in the synaptic cleft, enhancing GABAergic neurotransmission. [, , , , , ]
A: Tiagabine demonstrates high selectivity for the GABA transporter subtype 1 (GAT-1), which is predominantly localized in presynaptic terminals of neurons. [, , , ]
A: The elevated GABA levels result in prolonged activation of GABAA receptors, leading to increased inhibitory postsynaptic potentials. [, , ] This enhanced inhibition helps suppress neuronal hyperexcitability, which is believed to be the underlying mechanism for its anticonvulsant activity. [, , ]
A: Yes, molecular dynamics (MD) simulations have been employed to investigate the stereoselectivity of tiagabine binding to the human GAT1. [] These simulations revealed that the specific configuration of the protonated -NH group and the -COOH group of tiagabine significantly influenced its binding affinity and stability within the GAT1 binding pocket. []
A: MD simulations suggest that tiagabine enantiomers with the protonated -NH group in the R-conformation and the -COOH group in the equatorial configuration exhibit stronger binding to the hGAT1 binding pocket. [] This stereoselectivity highlights the importance of specific structural features for optimal interaction with the target. []
A: Research has explored the stability of tiagabine in liquid formulations to address this issue. [] Studies found that tiagabine remained stable in both 1% methylcellulose:Simple Syrup, NF (1:6) and Ora-Plus:Ora-Sweet (1:1) vehicles for up to 3 months at 4°C and for at least 6 weeks at 25°C. [] This suggests that extemporaneously prepared liquid formulations of tiagabine could be a viable option for patients who cannot swallow tablets.
A: Tiagabine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. [] Its bioavailability is approximately 90%. [] Food intake can slow down the rate but not the extent of tiagabine absorption. [] Tiagabine is primarily metabolized in the liver by the cytochrome P450 enzyme, specifically the CYP3A subfamily. [, ]
A: Yes, tiagabine has shown antinociceptive effects in various animal models of pain, including the hot-plate test, the formalin test, and a model of dynorphin-induced chronic allodynia. [, ] These findings suggest that tiagabine might have potential therapeutic benefits in managing pain conditions. [, ]
A: High-performance liquid chromatography (HPLC) is a common technique used to analyze tiagabine concentrations in various matrices, including biological samples and pharmaceutical formulations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




